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6-Chloro-4-ethoxy-5-fluoropyridin-3-ol
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Overview
Description
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is a chemical compound with the molecular formula C7H7ClFNO2 and a molecular weight of 191.59 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-4-ethoxy-5-fluoropyridin-3-one, while reduction may yield 6-chloro-4-ethoxy-5-fluoropyridin-3-amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-chloro-4-ethoxy-5-fluoropyridin-3-ol exhibits notable antimicrobial properties, which can be harnessed for the development of new antibiotics and antifungal agents. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 µg/mL |
This compound | Pseudomonas aeruginosa | 12.5 µg/mL |
This compound | Staphylococcus aureus | 25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial therapies, particularly against resistant strains of bacteria.
Antiviral Properties
Additionally, studies have indicated that similar compounds may possess antiviral activity. For instance, research on related pyridine derivatives has shown potential in inhibiting viral replication, which could be explored further for therapeutic applications against viral infections.
Agricultural Applications
The compound's antimicrobial properties also make it a candidate for agricultural applications, particularly as a herbicide or fungicide. Its effectiveness against various plant pathogens can be utilized to protect crops from diseases while minimizing the impact on non-target organisms.
Table 2: Potential Agricultural Applications
Application Type | Description |
---|---|
Herbicide | Targeting specific weed species with minimal soil residual effects. |
Fungicide | Protecting crops from fungal infections such as rusts and blights. |
Biochemical Research
In biochemical research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to bind to various biological targets makes it valuable for elucidating mechanisms of action in cellular signaling processes.
Case Study: Binding Affinity Studies
Binding assays have demonstrated that this compound interacts effectively with protein kinases, which are crucial in regulating cell functions. Understanding these interactions can lead to insights into cancer biology and the development of targeted therapies.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ol: Similar in structure but lacks the chloro and ethoxy groups.
6-Ethoxy-5-fluoropyridin-3-amine: Similar but contains an amine group instead of a hydroxyl group.
5-Chloro-6-fluoropyridin-3-ol: Similar but lacks the ethoxy group.
Uniqueness
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is unique due to its specific combination of chloro, ethoxy, and fluoro substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is a heterocyclic compound notable for its unique structural features, including a chlorine atom, an ethoxy group, and a fluorine atom attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
The molecular formula of this compound is C9H10ClFNO, with a molecular weight of 193.61 g/mol. The compound's structure contributes to its lipophilicity and reactivity, which are crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. Binding assays have indicated its interaction with key enzymes involved in cancer cell signaling pathways. For instance, it has been observed to inhibit protein kinases, which play a critical role in tumor progression and survival.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the hydroxyl group at the 3-position enhances its reactivity with biological targets, potentially leading to inhibition of critical cellular processes such as proliferation and migration in cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chloro-4-methoxy-pyridin-3-ol | Methoxy instead of ethoxy | Different solubility characteristics |
5-Fluoro-pyridin-2-amines | Amino group at different position | More polar; potential for different biological activity |
2-Chloro-5-fluoro-pyridin derivatives | Varied halogenation patterns | Altered reactivity profiles |
6-Ethoxy-pyridin derivatives | Variations in substituent positions | Potentially different pharmacological properties |
This table highlights how the specific combination of substituents in this compound may influence its chemical behavior and biological activity compared to related structures.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in treating various conditions:
- Kynurenine Pathway Inhibition : A study explored the role of pyridine derivatives in inhibiting kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases. Compounds structurally related to this compound showed promising results in reducing neurotoxic metabolites, suggesting potential therapeutic applications .
- Anticancer Studies : Research on similar pyridine compounds demonstrated significant cytotoxic effects against various cancer cell lines. The compounds were found to induce apoptosis through mitochondrial pathways, further supporting the potential use of this compound in cancer therapy .
Properties
Molecular Formula |
C7H7ClFNO2 |
---|---|
Molecular Weight |
191.59 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3 |
InChI Key |
MLZPFYYIWACEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1O)Cl)F |
Origin of Product |
United States |
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